Nitric acid, chromium salt
Description
Significance of Chromium(III) Nitrate (B79036) in Fundamental and Applied Chemistry
Chromium(III) nitrate serves as a crucial precursor and catalyst in a multitude of chemical processes, underscoring its importance in both fundamental and applied chemistry. testbook.comdcceew.gov.au Its utility spans from the synthesis of other chromium compounds to applications in materials science and catalysis. testbook.comsynthetikaeu.com
In fundamental chemistry, chromium(III) nitrate is extensively used in coordination chemistry. wikipedia.orgpw.live The chromium(III) ion, with its d³ electron configuration, readily forms stable octahedral complexes. The nitrate ions in the compound can act as counterions, facilitating ligand substitution reactions to create a wide array of novel chromium coordination complexes. The study of these complexes provides valuable insights into bonding, electronic structure, and reaction mechanisms.
In applied chemistry, chromium(III) nitrate is a key component in the preparation of various materials. It is used in the production of alkali metal-free catalysts. wikipedia.orgbyjus.com It also serves as a precursor for the synthesis of chromium-based materials such as chromium oxide (Cr₂O₃) nanoparticles and metal-organic frameworks (MOFs). upt.roresearchgate.net For instance, chromium oxide nanoparticles can be synthesized via the thermal decomposition of chromium(III) nitrate. Furthermore, it is a precursor for chromium-based Ziegler-Natta catalysts used in ethylene (B1197577) polymerization. In the textile industry, it is employed in dyeing processes and as a corrosion inhibitor. dcceew.gov.auchemicalbook.com
Contemporary Research Perspectives on Chromium(III) Nitrate Systems
Current research on chromium(III) nitrate systems is diverse, focusing on enhancing its catalytic activity, developing new synthetic methodologies, and exploring its role in advanced materials.
One active area of research is its application in catalysis. Scientists are investigating chromium(III) nitrate, particularly the nonahydrate form, as an environmentally benign and efficient catalyst for various organic reactions. researchgate.net For example, it has been successfully used as a catalyst for the one-pot, three-component Biginelli synthesis of dihydropyrimidinones under solvent-free conditions, offering advantages such as high yields and short reaction times. researchgate.net
Another significant research direction is its use as a precursor in the synthesis of advanced materials. Researchers are exploring its role in creating chromium-based metal-organic frameworks (MOFs). researchgate.net For example, a solvothermal reaction involving chromium(III) nitrate nonahydrate and a tritopic organic linker has been used to synthesize a Cr-MOF with potential applications in gas adsorption. researchgate.net Additionally, the sol-gel method using chromium(III) nitrate nonahydrate as a precursor is being employed to synthesize MAX phases like Cr₂AlC, which have potential biomedical applications. frontiersin.org
The study of the thermal decomposition of chromium(III) nitrate nonahydrate is also a subject of ongoing research to understand the formation of different chromium oxides. researchgate.net This research is crucial for controlling the synthesis of chromium oxide materials with specific properties for various applications.
Chemical and Physical Properties
The properties of chromium(III) nitrate can vary depending on its hydration state. The anhydrous and nonahydrate forms are the most commonly cited.
| Property | Anhydrous Chromium(III) Nitrate | Chromium(III) Nitrate Nonahydrate |
| Chemical Formula | Cr(NO₃)₃ pw.live | Cr(H₂O)₆₃·3H₂O wikipedia.org |
| Molar Mass | 238.011 g/mol pw.live | 400.15 g/mol synthetikaeu.com |
| Appearance | Green crystals wikipedia.org | Blue-violet to purple crystals wikipedia.orgpw.livesynthetikaeu.com |
| Density | Data not available | 1.85 g/cm³ pw.live |
| Melting Point | Decomposes at 100 °C wikipedia.org | 60.06 °C pw.live |
| Boiling Point | Decomposes above 100 °C pw.live | Decomposes above 100 °C pw.live |
| Solubility in Water | Very soluble wikipedia.org | 81 g/100 mL at 20 °C wikipedia.org |
Synthesis of Chromium(III) Nitrate
The most common laboratory method for the preparation of chromium(III) nitrate involves the reaction of chromium(III) oxide with nitric acid. wikipedia.org
Reaction: Cr₂O₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O
The resulting solution is then typically evaporated to allow for the crystallization of the hydrated salt, most commonly the nonahydrate. Other methods include the reaction of chromium(III) hydroxide (B78521) with nitric acid. testbook.com
Research Findings on Catalytic Applications
Recent studies have highlighted the potential of chromium(III) nitrate as a versatile catalyst in organic synthesis.
| Catalytic Application | Reaction Details | Key Findings | Reference |
| Biginelli Reaction | One-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives. | Efficient, mild, and economical catalyst under solvent-free conditions. | researchgate.net |
| Ethylene Polymerization | Precursor for chromium-based Ziegler-Natta catalysts. | Catalyst activity is influenced by calcination temperature and support material. | |
| Oxidation of Organic Compounds | Catalytic oxidation of various organic substrates. | Demonstrates catalytic efficiency in promoting oxidation reactions. |
Structure
2D Structure
Properties
IUPAC Name |
chromium;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.HNO3/c;2-1(3)4/h;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIEZBSUVRDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13548-38-4 (unspecified chromium(3+) salt), 7789-02-8 (unspecified chromium(3+) salt nonahydrate) | |
| Record name | Chromium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00905905 | |
| Record name | Nitric acid--chromium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10103-47-6 | |
| Record name | Chromium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10103-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid--chromium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Chromium Iii Nitrate
Traditional Routes for Chromium(III) Nitrate (B79036) Synthesis
The conventional preparation of chromium(III) nitrate primarily involves two main strategies: the direct dissolution of chromium-containing solids in nitric acid and the chemical reduction of higher oxidation state chromium compounds.
The most direct and widely utilized method for synthesizing chromium(III) nitrate is through the reaction of chromium(III) oxide (Cr₂O₃) with nitric acid (HNO₃). pw.livegeeksforgeeks.orgwikipedia.org This process involves the gradual dissolution of chromium oxide in concentrated nitric acid, typically under controlled temperature conditions. The resulting solution is then carefully evaporated to facilitate the crystallization of the nonahydrate form, Cr(NO₃)₃·9H₂O, which appears as purple crystals that are highly soluble in water.
The underlying chemical reaction for this process is: Cr₂O₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O pw.livegeeksforgeeks.org
For industrial-scale production, alternative chromium sources such as chromium metal or chromium(III) hydroxide (B78521) may also be reacted with nitric acid. nih.gov In these processes, reaction conditions are carefully managed to favor the formation of the hydrated nitrate salt, which is subsequently purified through recrystallization to ensure high purity. Another approach involves creating stable, concentrated aqueous solutions of chromium(III) nitrate complexes by reacting it with an alkali and a trans-carboxylic acid. geeksforgeeks.orggoogle.com This method is particularly useful for preparing olated chromium(III) nitrate complexes and avoids the formation of insoluble polymers.
An alternative synthetic route involves the reduction of chromium anhydride (B1165640) (CrO₃), where chromium is in a +6 oxidation state, to the +3 state in a nitric acid medium. google.com This reduction can be achieved using various reducing agents.
One patented method employs a two-stage reduction process. google.com Initially, chromic anhydride is reduced using a sugar solution, which is added in a quantity that is stoichiometrically deficient by 10%. google.com The reaction temperature is maintained between 55-60°C. google.com Following the initial reduction with sugar, the remaining chromic anhydride is subsequently reduced using hydrogen peroxide. google.com This approach is designed to lower the content of organic impurities and control the intensity of the reduction process, thereby minimizing the formation of gaseous nitrogen oxides. google.com
Other reduction processes have also been described, such as using lower aliphatic alcohols (C1-C4) or tetrahydrofuran (B95107) (THF) as both a solvent and a reducing agent. This converts hexavalent chromium to trivalent chromium in a substantially nonaqueous medium.
Synthesis of Chromium(III) Nitrate-Derived Compounds and Advanced Materials
Chromium(III) nitrate is a valued precursor for the synthesis of a variety of advanced materials, owing to its solubility and reactivity, which allow for the controlled formation of chromium-containing nanostructures, coordination polymers, and ceramic phases.
Chromium(III) nitrate nonahydrate serves as a common chromium source for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles. orientjchem.orgscribd.com Various methods have been developed to leverage this precursor for creating nanomaterials with controlled size and morphology.
One prominent technique is the sol-gel method . intimal.edu.my In a typical chemogenic sol-gel synthesis, an aqueous solution of chromium(III) nitrate is prepared and heated. intimal.edu.my A reducing and stabilizing agent, such as hydrazine (B178648) hydrate (B1144303), is added dropwise to adjust the pH to around 9, leading to the formation of a dark green gel. intimal.edu.my This gel is then centrifuged, washed, and calcined at high temperatures (e.g., 450°C) to yield the final Cr₂O₃ powder. intimal.edu.my This process has been shown to produce spherical nanoparticles with average sizes in the range of 60-70 nm. intimal.edu.my
Another approach is thermal decomposition . Nanosized Cr₂O₃ can be prepared by the thermal decomposition of Cr(NO₃)₃·9H₂O. orientjchem.orgscribd.comiosrjournals.org In an enhanced version of this method, the chromium nitrate precursor is first dissolved in a colloidal silica (B1680970) solution. scribd.com After drying to evaporate the solvent, the mixture is heat-treated at temperatures around 550°C. scribd.com The silica acts as a template, and its subsequent removal by acid etching leaves behind pristine Cr₂O₃ nanoparticles with high specific surface area and a particle size of approximately 10 nm. scribd.com
The cold plasma method offers a rapid synthesis route. aip.org Here, a solution of chromium(III) nitrate is exposed to a plasma jet generated with argon gas. aip.org This process can be performed with a natural capping agent like fructose (B13574) to prevent particle agglomeration. aip.org This technique has produced rhombohedral-shaped Cr₂O₃ nanoparticles with average crystallite sizes of about 18-32 nm. aip.org
A green synthesis approach utilizes plant extracts as reducing and capping agents. nanochemres.org For instance, an aqueous solution of chromium(III) nitrate is mixed with a lichen extract, sonicated, and subjected to microwave irradiation, leading to the formation of rectangular-shaped nanoparticles with sizes between 24-30 nm. nanochemres.org
| Synthesis Method | Key Reagents & Conditions | Resulting Particle Characteristics | Source |
|---|---|---|---|
| Sol-Gel | Chromium(III) nitrate, hydrazine hydrate (pH 9), heated to 60°C, calcined at 450°C for 3 hours. | Spherical shape with an average size of 67.9 nm. | intimal.edu.my |
| Thermal Decomposition with Silica Template | Chromium(III) nitrate nonahydrate, colloidal silica solution, heat treatment at 550°C. | Slightly sintered sphere-shaped morphology with a 10 nm particle size. | scribd.com |
| Cold Plasma | Chromium(III) nitrate (1 mM), de-ionized water, fructose (capping agent), argon plasma. | Rhombohedral shape with an average crystallite size of 18-32 nm. | aip.org |
| Green Synthesis (Microwave-Assisted) | Chromium(III) nitrate solution (40 mL), lichen extract (10 mL), microwave irradiation (360 W). | Rectangular-shaped particles with sizes in the range of 24-30 nm. | nanochemres.org |
Chromium(III) nitrate is a critical metal precursor for synthesizing robust and porous chromium-based metal-organic frameworks (Cr-MOFs). chemistryviews.org These materials are of interest for applications in gas storage, separation, and catalysis. dicp.ac.cnrsc.org The synthesis typically involves a hydrothermal reaction between chromium(III) nitrate and an organic linker. dicp.ac.cnnih.gov
A well-known example is MIL-53(Cr) . dicp.ac.cn Its synthesis can be achieved by reacting chromium(III) nitrate nonahydrate with 1,4-benzenedicarboxylic acid (BDC) in water. dicp.ac.cn The reaction is conducted in a hydrothermal autoclave at 220°C. dicp.ac.cn By modulating the concentration of hydrofluoric acid (HF) as a mineralizer, the reaction time can be significantly reduced from 72 hours to just 8 hours. dicp.ac.cn
Another important Cr-MOF is MIL-101(Cr) , which is often synthesized hydrothermally using chromium(III) nitrate and terephthalic acid as the linker. rsc.orgmdpi.com One method involves sonicating a mixture of chromium(III) nitrate nonahydrate and terephthalic acid in deionized water, followed by heating in an autoclave at 220°C for 18 hours. mdpi.com The resulting material exhibits a large pore size and high surface area. mdpi.com
Novel MOFs have also been designed using different linkers. For instance, a Cr-EDTA-MOF was fabricated via a hydrothermal reaction of chromium(III) nitrate nonahydrate with ethylenediaminetetraacetic acid (EDTA). nih.govacs.org The reaction mixture, containing dimethylformamide (DMF) and water, is kept in an autoclave at 160°C for 24 hours to produce a highly crystalline, porous material. nih.govacs.org
| MOF Name | Organic Linker | Solvent / Modulator | Reaction Conditions | Source |
|---|---|---|---|---|
| MIL-53(Cr) | 1,4-benzenedicarboxylic acid (BDC) | Water, Hydrofluoric acid (HF) | Hydrothermal, 220°C for 8 hours. | dicp.ac.cn |
| Cr-EDTA-MOF | Ethylenediaminetetraacetic acid (EDTA) | Dimethylformamide (DMF), Water | Hydrothermal, 160°C for 24 hours. | nih.govacs.org |
| MIL-101(Cr) | Terephthalic acid | Deionized water | Hydrothermal, 220°C for 18 hours. | mdpi.com |
| CPM-243(F) | 1,4-benzenedicarboxylic acid (H₂bdc) and 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt) | Hydrofluoric acid (modulator) | Hydrothermal, 220°C. | chemistryviews.org |
MAX phases, a class of ternary carbides and nitrides with a unique combination of metallic and ceramic properties, can be synthesized using chromium(III) nitrate in sol-gel based methods. nih.govfrontiersin.orgtandfonline.com This approach is noted for being cost-effective and allowing for low-temperature synthesis compared to traditional high-temperature methods. nih.govfrontiersin.org
The synthesis of chromium aluminum carbide MAX phases, such as Cr₂AlC, Cr₃AlC₂, and Cr₄AlC₃ , has been successfully demonstrated using this technique. nih.govfrontiersin.org The process involves using chromium(III) nitrate nonahydrate, aluminum nitrate nonahydrate, and citric acid as precursors. nih.govfrontiersin.org These chemicals are dissolved in water and heated to form a viscous sol-gel. nih.govfrontiersin.org The concentration ratio of chromium nitrate is adjusted to target the desired phase (e.g., 211, 312, or 413). nih.govfrontiersin.org
For the synthesis of Cr₂GaC , a similar sol-gel approach is used where chromium(III) nitrate nonahydrate and gallium(III) nitrate hydrate are the metal precursors, and citric acid or a biopolymer like chitosan (B1678972) serves as the carbon source. acs.orgosti.gov The precursor gel is dried and then calcined at high temperatures (e.g., 1050°C) to form the final MAX phase product. acs.orgosti.gov This wet chemical technique provides enhanced processability of the precursor mixture. osti.gov
| MAX Phase | Precursors | Carbon Source | Synthesis Method | Key Conditions | Source |
|---|---|---|---|---|---|
| Cr₂AlC (211 Phase) | Cr(NO₃)₃·9H₂O, Al(NO₃)₃·9H₂O | Citric Acid | Sol-Gel | Precursors dissolved in water, heated to 70-80°C to form a viscous liquid. | nih.govfrontiersin.org |
| Cr₃AlC₂ & Cr₄AlC₃ (312 & 413 Phases) | Cr(NO₃)₃·9H₂O (in adjusted ratios), Al(NO₃)₃·9H₂O | Citric Acid | Sol-Gel | Concentration of chromium nitrate is increased relative to aluminum nitrate. | nih.govfrontiersin.org |
| Cr₂GaC | Cr(NO₃)₃·9H₂O, Ga(NO₃)₃·xH₂O | Citric Acid | Sol-Gel | Precursors dissolved in DI-water, followed by thermal treatment. | osti.gov |
| Cr₂GaC (Thick Films) | Cr(NO₃)₃·9H₂O, Ga(NO₃)₃ hydrate | Chitosan | Sol-Gel | Precursor gel cast and dried, then calcined at 1050°C. | acs.org |
Synthesis of Hexammine Chromium(III) Nitrate Complexes
The synthesis of hexamminechromium(III) nitrate, Cr(NH₃)₆₃, is a well-established procedure in inorganic chemistry, often utilized as an instructive example for handling nonaqueous inorganic solvents like liquid ammonia (B1221849). acs.orgacs.org The primary method involves a two-step process starting from a chromium(III) salt, typically anhydrous chromium(III) chloride (CrCl₃). umb.edu This process first yields the hexamminechromium(III) chloride complex, which is subsequently converted to the desired nitrate salt. studylib.net
CrCl₃ + 6NH₃ → [Cr(NH₃)₆]Cl₃ studylib.net
[Cr(NH₃)₆]Cl₃ + 3HNO₃ → Cr(NH₃)₆₃ + 3HCl acs.orgstudylib.net
A critical aspect of the first step is ensuring the complete displacement of all chloride ligands from the chromium's coordination sphere. The direct reaction between anhydrous CrCl₃ and liquid ammonia can predominantly form [Cr(NH₃)₅Cl]Cl₂, as the displacement of the final chloride ligand is a slow process. studylib.net To facilitate the formation of the fully amminated complex, a catalyst is employed. studylib.net Sodium amide (NaNH₂), generated in situ from sodium metal and a catalytic amount of an iron(III) salt in liquid ammonia, is often used to ensure the complete reaction to [Cr(NH₃)₆]³⁺. studylib.netumb.edu The iron(III) salt is believed to be reduced to finely divided metallic iron, which is the true catalytic agent. studylib.net
The synthesis procedure typically begins with the preparation of a solution of sodium amide in liquid ammonia, which has a boiling point of -33°C. lasalle.edu Anhydrous chromium(III) chloride powder is then added in small portions to this solution. umb.edu After the reaction is complete, the ammonia is allowed to evaporate, leaving a solid residue. lasalle.edu This residue, containing the [Cr(NH₃)₆]Cl₃ complex, is then dissolved in a dilute acid solution, such as hydrochloric acid, at a slightly elevated temperature (e.g., 40°C). studylib.netlasalle.edu
To obtain the final nitrate salt, the solution is filtered, and concentrated nitric acid is added to the filtrate. umb.edulasalle.edu This causes the less soluble hexamminechromium(III) nitrate to precipitate as a yellow solid. umb.edulasalle.edu The precipitate is then collected by filtration, washed with dilute nitric acid, followed by ethanol (B145695) and diethyl ether, and then air-dried. acs.orglasalle.edu To prevent slow decomposition, the final product should be stored protected from light. studylib.netlasalle.edu
One study reported a 75% yield of Cr(NH₃)₆₃ based on the initial mass of CrCl₃. umb.edu Another microscale version of this synthesis reported yields between 51% and 62%. acs.org
While anhydrous CrCl₃ is the common starting material, hydrated chromium(III) chloride (CrCl₃·6H₂O) can also be used. umb.edu However, this may lead to greater impurities. umb.edu The use of liquid ammonia can also be circumvented by generating the required small amounts in the laboratory from a concentrated aqueous ammonia solution, which can minimize hazards associated with handling large quantities of the toxic and corrosive liquid. acs.org
The synthesized product is typically characterized by its appearance and spectroscopic properties. Hexamminechromium(III) nitrate is a pale yellow, crystalline powder. umb.edulasalle.edu Its identity and purity can be confirmed by UV-visible absorption spectroscopy. umb.edu
Research Findings
Detailed findings from synthesis experiments provide specific data on reactants, conditions, and product characterization.
Table 1: Materials Used in a Typical Synthesis of Cr(NH₃)₆₃
| Compound | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles |
| Anhydrous Chromium(III) Chloride | CrCl₃ | 158.36 | 0.500 | 0.00316 |
| Nitric Acid | HNO₃ | 63.01 | - | - |
| Ammonia | NH₃ | 17.03 | - | - |
| Iron(III) Nitrate Nonahydrate | Fe(NO₃)₃·9H₂O | 404.00 | - | - |
| Hexamminechromium(III) Nitrate | Cr(NH₃)₆₃ | 340.15 | 0.879 | 0.00258 |
| Data sourced from a synthesis yielding 0.8790 g of the final product. umb.edu |
Table 2: UV-Visible Absorption Maxima for Cr(NH₃)₆₃
| Reported Peak 1 (nm) | Reported Peak 2 (nm) | Reported Peak 3 (nm) | Reference |
| 304 | 351 | 465 | umb.edu |
| - | 351 | 463 | umb.edu |
| The electronic absorption spectrum is recorded on a dilute aqueous solution of the product. umb.eduumb.edu The two lower energy transitions are in high agreement with established literature values. umb.edu |
Thermal Decomposition Pathways and Mechanistic Elucidation of Chromium Iii Nitrate
Comprehensive Mechanistic Studies of Chromium(III) Nitrate (B79036) Nonahydrate Decomposition
The thermal decomposition of chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, has been the subject of detailed investigations to understand its intricate mechanistic pathways. These studies have identified a multi-step process that begins with dehydration and culminates in the formation of chromium oxide. researchgate.netakjournals.com
Dehydration and Nitrate Group Degradation Processes
The initial stages of the thermal decomposition of chromium(III) nitrate nonahydrate involve the simultaneous loss of water molecules and the degradation of nitrate groups. researchgate.netakjournals.com The process does not proceed through a simple dehydration followed by decomposition of the anhydrous salt. Instead, dehydration and nitrate decomposition are coupled processes. researchgate.netakjournals.com The decomposition begins with the melting of the hydrate (B1144303) and partial dehydration. akjournals.com
The process is complex, with studies identifying as many as eight distinct reaction stages. researchgate.netakjournals.com The initial mass loss corresponds to the elimination of water molecules. researchgate.net This is followed by the degradation of nitrate groups, which evolve as nitrogen oxides (NOx) and nitric acid (HNO₃). akjournals.comresearchgate.net The evolution of these gaseous products is a key feature of the decomposition process.
Identification and Characterization of Intermediate Hydroxy- and Oxynitrates
As the decomposition proceeds, a series of intermediate compounds are formed. These have been identified as hydroxy- and oxynitrates of chromium. researchgate.netakjournals.com The formation of these intermediates is a result of the partial hydrolysis of the chromium ions as water is removed, leading to the formation of Cr-OH (hydroxy) and Cr-O-Cr (oxo) bridges.
These intermediates are often amorphous and difficult to characterize definitively. researchgate.net However, techniques such as thermal analysis (TG-DTA), evolved gas analysis (EGA), and X-ray diffraction (XRD) have been instrumental in their identification. researchgate.netakjournals.com Some studies have proposed the formation of specific intermediate structures, such as a tetrameric oxynitrate, Cr₄N₄O₁₆, which then further decomposes. researchgate.net The presence of these hydroxy- and oxynitrates is a critical step in the pathway to the final chromium oxide product. researchgate.net
Formation Kinetics and Thermodynamics of Chromium Oxide End Products
The final product of the thermal decomposition of chromium(III) nitrate nonahydrate, at temperatures above 450-500°C, is chromium(III) oxide (Cr₂O₃). researchgate.netrroij.com The formation of Cr₂O₃ is the culmination of the decomposition of the intermediate hydroxy- and oxynitrates. researchgate.net
The properties of the final Cr₂O₃, such as particle size and porosity, are dependent on the conditions of the decomposition process. akjournals.com For example, rapid heating can lead to the formation of amorphous products that crystallize at higher temperatures. capes.gov.br
Influence of Atmospheric Conditions and Heating Regimes on Decomposition
The atmosphere in which the decomposition of chromium(III) nitrate nonahydrate occurs significantly impacts the reaction pathways and the nature of the intermediate and final products. researchgate.netakjournals.com Studies conducted in inert atmospheres like helium or nitrogen, and in oxidizing atmospheres like air, reveal distinct differences. researchgate.netakjournals.comrroij.com
In an inert atmosphere (helium), the decomposition proceeds through a series of eight stages, leading to the formation of non-stoichiometric chromium oxides containing both Cr(III) and Cr(VI) states before the final conversion to Cr₂O₃ at temperatures above 450°C. researchgate.netakjournals.com The gaseous products in an inert atmosphere primarily consist of water vapor, nitric oxide (NO), and nitrogen dioxide (NO₂). akjournals.com
In an air atmosphere, the decomposition also proceeds through eight stages, but the intermediate chromium oxides formed at lower temperatures have a higher proportion of Cr(VI). researchgate.netakjournals.com The presence of oxygen in the air leads to the secondary oxidation of evolved NO to NO₂. akjournals.com The final product in air, above 450°C, is also Cr₂O₃. researchgate.netakjournals.com
The heating rate is another critical parameter. Higher heating rates can cause the decomposition stages to overlap and can lead to rapid, sometimes explosive, reactions. akjournals.com Slower heating rates allow for better separation of the decomposition steps and can influence the crystallinity of the final oxide product. capes.gov.br
| Condition | Key Observations | Final Product (>450°C) |
| Helium Atmosphere | Formation of intermediate oxides with Cr(III) and Cr(VI). researchgate.net Gaseous products include H₂O, NO, and NO₂. akjournals.com | Cr₂O₃ researchgate.net |
| Air Atmosphere | Formation of intermediate oxides with a higher proportion of Cr(VI). researchgate.net Secondary oxidation of NO to NO₂. akjournals.com | Cr₂O₃ researchgate.net |
| Nitrogen Atmosphere | Three-step decomposition process. rroij.com | Cr₂O₃ rroij.com |
| Variable Heating Rates | Higher rates lead to overlapping stages and potentially explosive reactions. akjournals.com Slower rates allow for better stage separation. capes.gov.br | Cr₂O₃ capes.gov.br |
Catalytic Effects on Nitrate Decomposition in Chromium-Containing Systems
The decomposition of nitrates can be influenced by the presence of catalysts, and chromium compounds themselves can act as catalysts in certain reactions. For instance, chromium compounds that are soluble in liquid ammonium (B1175870) nitrate have been found to be effective catalysts for its decomposition. rsc.org The catalyzed decomposition rate is often proportional to the catalyst concentration raised to a power greater than one, which can lead to explosive reactions. rsc.org
Conversely, the decomposition of chromium(III) nitrate can be affected by other materials. For example, when chromium(III) nitrate hydrate is doped into poly(vinylidene difluoride) (PVDF), the polymer appears to have little to no catalytic effect on the decomposition of the nitrate. nih.gov This is in contrast to the significant catalytic effect PVDF has on the decomposition of metal(II) nitrate hydrates. nih.gov This suggests that the catalytic effect is specific to the metal ion's charge and coordination chemistry.
Furthermore, the choice of chromium precursor can significantly impact the catalytic behavior of the resulting chromium oxide in various chemical reactions. mdpi.com For example, chromium oxide catalysts prepared from different precursors, such as chromium(III) nitrate and chromium acetylacetonate, show different activities in the oxidative dehydrogenation of propane. mdpi.com
| System | Catalytic Effect |
| Ammonium Nitrate with Chromium Compounds | Soluble chromium compounds catalyze the decomposition of ammonium nitrate. rsc.org |
| Chromium(III) Nitrate in PVDF | PVDF shows little to no catalytic effect on the decomposition of chromium(III) nitrate. nih.govmdpi.com |
| Chromium Oxide Catalysts | The precursor salt, including chromium(III) nitrate, affects the catalytic activity of the final chromium oxide. mdpi.com |
Coordination Chemistry and Complexation Behavior of Chromium Iii Nitrate
Fundamental Principles of Chromium(III)-Nitrate Coordination
Chromium(III) nitrate (B79036), with the chemical formula Cr(NO₃)₃, is an inorganic compound that primarily exists in a hydrated form, most commonly as the nonahydrate, Cr(H₂O)₆₃·3H₂O. wikipedia.orggeeksforgeeks.org The coordination chemistry of chromium(III) is characterized by its d³ electronic configuration, which typically results in the formation of kinetically inert octahedral complexes. uva.esnih.gov In its hydrated form, the chromium ion is coordinated to six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. wikipedia.orggeeksforgeeks.org The nitrate ions are not directly bonded to the chromium center in the inner coordination sphere but exist as counter-ions in the crystal lattice, along with additional water molecules of crystallization. wikipedia.orggeeksforgeeks.org
The coordination of nitrate as a bidentate ligand is also possible, where two oxygen atoms from the nitrate ion bond to the chromium center. wikipedia.org This mode of coordination can lead to the formation of complexes with different geometries and electronic properties compared to those with unidentate nitrate ligands. The specific coordination mode is influenced by factors such as the solvent, the presence of other ligands, and the reaction conditions.
Complexation with Organic Ligands and Biomolecules
Chromium(III) nitrate serves as a common starting material for the synthesis of a wide variety of chromium(III) coordination complexes with organic ligands. wikipedia.orggeeksforgeeks.org The inert nature of the [Cr(H₂O)₆]³⁺ ion means that ligand substitution reactions are generally slow. uva.es However, by controlling factors such as pH, temperature, and the nature of the incoming ligand, a diverse range of complexes can be synthesized.
Organic ligands containing functional groups with oxygen and nitrogen donor atoms, such as carboxylates, amines, and phenolics, readily form stable complexes with chromium(III). nih.gov For instance, the complexation of chromium(III) with citric acid has been shown to form stable, soluble complexes. sciopen.com Similarly, studies have investigated the interaction of chromium(III) with various organic acids, including dihydroxybenzoic acids, where the formation of oxygen-bound complexes is observed. nih.gov
The interaction of chromium(III) with biomolecules is an area of significant research interest, partly due to the proposed role of chromium(III) as a nutritional supplement. rsc.org The bioavailability and biological activity of chromium(III) are highly dependent on the ligands it is chelated with. nih.gov Studies have explored the complexation of chromium(III) with amino acids, peptides, and DNA. rsc.orgbohrium.comnih.gov For example, molecular modeling studies have investigated the interaction of various chromium(III) complexes with DNA, showing a preference for binding in the minor groove. nih.gov The structure of the organic ligand plays a crucial role in mediating these interactions. rsc.org
Ligand Binding Site Analysis and Interaction Mechanisms
The binding of organic ligands to the chromium(III) center typically involves the displacement of coordinated water molecules from the hexaaquachromium(III) ion. The mechanism of these substitution reactions can be complex. For instance, the reaction of chromium(III) with ethylenediaminetetra-3-propinate (EDTP) is first-order in chromium(III) and is accelerated by increasing the pH. scirp.org This pH dependence is attributed to the formation of the more reactive pentaaquahydroxychromium(III) species, [Cr(H₂O)₅(OH)]²⁺. scirp.org
The interaction often proceeds through the formation of an outer-sphere association or ion pair between the chromium complex and the incoming ligand, followed by the rate-determining substitution of a coordinated water molecule. scirp.org In the case of multidentate ligands, the initial coordination of one functional group is often followed by a series of rapid chelation steps.
Molecular modeling and energy minimization calculations are valuable tools for investigating the interaction of chromium(III) complexes with biomolecules. nih.gov These studies have provided insights into the preferred binding sites and the nature of the interactions, such as hydrogen bonding, between the chromium complex and the biological target. nih.gov For example, in the interaction of chromium(III) complexes with DNA, the binding energy and the formation of hydrogen bonds indicate that minor groove binding is often the more favorable mode of interaction. nih.gov
Kinetic and Stability Studies of Chromium(III) Complexes
The kinetic inertness of chromium(III) complexes allows for detailed studies of their formation and dissociation reactions. uva.esnih.gov The rates of these reactions are influenced by several factors, including the nature of the ligands, pH, temperature, and ionic strength. scirp.org
Kinetic studies on the formation of chromium(III) complexes with various ligands often reveal a multi-step mechanism. For example, the reaction of chromium(III) with 2,4- and 2,5-dihydroxybenzoic acids proceeds in two observable steps. nih.gov The first, faster step is attributed to the formation of an oxygen-bound chromium(III)-ligand complex, which is then followed by a slower chelation step. nih.gov
The following table provides a summary of kinetic data for the interaction of Cr(III) with ethylenediaminetetra-3-propinate (EDTP) under various conditions.
| [Cr(III)] (mol·dm⁻³) | [EDTP] (mol·dm⁻³) | pH | Temperature (°C) | kobs (s⁻¹) |
|---|---|---|---|---|
| 8.8 x 10⁻³ | 11 x 10⁻² | 4.1 | 25 | - |
| 8.8 x 10⁻³ | 11 x 10⁻² | 4.1 | 35 | - |
| 8.8 x 10⁻³ | 11 x 10⁻² | 3.3 | - | - |
| 8.8 x 10⁻³ | 11 x 10⁻² | 4.7 | - | - |
Note: Specific values for kobs were not provided in the source material, but the table illustrates the parameters investigated in a typical kinetic study of Cr(III) complexation. scirp.org
Spectroscopic and Computational Investigations of Coordination Geometries and Electronic Structures
A variety of spectroscopic techniques are employed to characterize the coordination geometry and electronic structure of chromium(III) nitrate and its complexes. UV-Visible spectroscopy is particularly useful for studying the d-d electronic transitions of the chromium(III) ion, which are sensitive to the ligand field environment. researchgate.net The absorption spectra of chromium(III) complexes typically show two main bands in the visible region, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions in an octahedral field. researchgate.net
Infrared (IR) spectroscopy provides information about the bonding between the chromium(III) ion and its ligands. bohrium.com For example, the coordination of nitrate ions can be identified by characteristic vibrational bands. bohrium.com Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic chromium(III) complexes, providing information about the electronic structure and the local environment of the chromium ion. acs.orgcardiff.ac.uk
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly used to complement experimental studies. bohrium.combohrium.com These methods can be used to predict the geometric structures, spectroscopic properties, and electronic structures of chromium(III) complexes. bohrium.combohrium.com For example, DFT calculations have been used to investigate the geometries of chromium(III) complexes with imidazole-based ligands, showing good agreement with experimental data. bohrium.com
The following table summarizes the experimental and computational data for selected Chromium(III) complexes.
| Complex | Experimental Technique | Key Findings | Computational Method | Predicted Properties |
|---|---|---|---|---|
| [Cr(CTZ)(NO₃)₃]·9H₂O | FTIR, UV-Vis, Mass Spec, TGA | Distorted octahedral geometry, ligand coordination via imidazole (B134444) nitrogen. bohrium.com | DFT/TD-DFT | Simulated UV-Vis and IR spectra in agreement with experimental data. bohrium.com |
| [Cr(GLU)(HQ)] | UV-Vis, FT-IR, Mass Spec, XRD | Proposed tetrahedral geometry. bohrium.com | DFT | Optimized geometry, calculated HOMO-LUMO energies. bohrium.com |
| [Cr(FRU)(HQ)] | UV-Vis, FT-IR, Mass Spec, XRD | Proposed square planar geometry. bohrium.com | DFT | Optimized geometry, calculated HOMO-LUMO energies. bohrium.com |
Photochemical Reactions of Coordinated Nitrate Ions within Chromium(III) Complexes
The photochemistry of chromium(III) complexes is a well-established field of study. nih.gov While many chromium(III) complexes are photochemically inert, some can undergo photoreactions upon irradiation with light. The photochemical behavior of coordinated nitrate ions in chromium(III) complexes has been investigated, particularly in the context of generating reactive nitrogen species.
For example, the photolysis of the nitrato chromium(III) tetraphenylporphyrinato complex, Cr(TPP)(NO₃), in a toluene (B28343) solution leads to the cleavage of the CrO-NO₂ bond. tandfonline.comtandfonline.com This photochemical reaction results in the formation of a Cr(IV) oxo complex, Cr(TPP)(O), and nitrogen dioxide (NO₂). tandfonline.comtandfonline.com The quantum yield for this process has been determined to be 0.011. tandfonline.comtandfonline.com The generated NO₂ can be detected and quantified through its reaction with a spin trapping agent. tandfonline.comtandfonline.com
This type of photochemical nitrate reductase reaction serves as a model for the development of new chromium nitrate complexes that can act as photochemical precursors for the controlled release of nitrogen dioxide. tandfonline.com The efficiency of these photoreactions can be influenced by the nature of the other ligands in the coordination sphere. For instance, in some chromium(III) complexes with macrocyclic ligands containing pendant chromophores, energy transfer from the ligand to the metal center can sensitize the cleavage of coordinated nitrite (B80452) or nitrate ligands. nih.gov
Catalytic Applications and Mechanistic Insights of Chromium Iii Nitrate
Catalysis in Organic Synthesis Reactions
Chromium(III) nitrate (B79036), particularly in its hydrated form, chromium(III) nitrate nonahydrate, serves as a versatile catalyst in organic synthesis. sigmaaldrich.comchemimpex.com It is recognized for its role in promoting various transformations, leading to the efficient synthesis of complex organic molecules. Its application as a catalyst is valued for improving reaction efficiency and yields. chemimpex.com
Role in Oxidation Reactions of Organic Substrates
Chromium-based reagents have historically been employed for the oxidation of organic compounds. rsc.org While the broader class of chromium oxidants is well-known, chromium(III) nitrate itself can participate in oxidation reactions. Under specific conditions, the chromium(III) ion can be oxidized to chromium(VI), a potent oxidizing agent. This transformation is a key aspect of its chemical reactivity. Research has explored the catalytic efficiency of chromium(III) nitrate nonahydrate in the oxidation of organic compounds.
Facilitation of Multicomponent Reactions (e.g., Biginelli Synthesis)
A notable application of chromium(III) nitrate nonahydrate is its use as an efficient and environmentally benign catalyst in the Biginelli reaction. researchgate.netresearchgate.net This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones, which are valuable in medicinal chemistry. researchgate.netorganic-chemistry.org
The use of chromium(III) nitrate as a catalyst in this multicomponent reaction offers several advantages, including mild reaction conditions, good yields, and short reaction times, often under solvent-free conditions. researchgate.netresearchgate.net This makes the process more economical and environmentally friendly. researchgate.net The mechanism is believed to involve the catalyst facilitating the condensation between the aldehyde and urea, followed by the addition of the ketoester and subsequent cyclization. organic-chemistry.org
Table 1: Chromium(III) Nitrate Catalyzed Biginelli Synthesis
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | 20 | 80 | 25 | 87 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 80 | 30 | 92 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 20 | 80 | 35 | 85 |
| Benzaldehyde | Methyl acetoacetate | Urea | 20 | 80 | 30 | 84 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 20 | 80 | 40 | 88 |
This table presents a selection of results from the study by Lashkari et al. and is intended to be illustrative. researchgate.net
Enhancement of Reaction Rates and Selectivity in Chemical Transformations
Chromium(III) nitrate has been shown to enhance both the rate and selectivity of various chemical transformations. Its catalytic properties are often attributed to its ability to act as a Lewis acid, activating substrates and stabilizing intermediates during a reaction. This leads to increased reaction rates and higher yields of the desired products.
In the context of polymerization, chromium(III) nitrate has been used to prepare chromium(III)-based Ziegler-Natta catalysts for ethylene (B1197577) polymerization. sigmaaldrich.com Furthermore, its incorporation into metal-organic frameworks (MOFs) has produced catalysts with high efficiency for the esterification of fatty acids to produce biodiesel. acs.org The Cr-EDTA-MOF catalyst demonstrated excellent product yields and could be reused for multiple cycles with minimal loss of activity. acs.org
Catalysis in Environmental Remediation Processes
Beyond its role in organic synthesis, chromium(III) nitrate and related chromium compounds are involved in catalytic processes aimed at environmental remediation. These applications focus on the transformation of harmful pollutants into less toxic substances.
Electrochemical Reduction of Aqueous Nitrate to Ammonia (B1221849)
Nitrate (NO₃⁻) is a significant water pollutant, and its removal is a critical environmental concern. chemrxiv.org Recent research has demonstrated the potential of chromium-based molecular catalysts for the electrochemical reduction of aqueous nitrate to ammonia (NH₃), a valuable product. chemrxiv.orgnih.govacs.org A bio-inspired chromium-based catalyst incorporated into a redox polymer has been shown to selectively and efficiently reduce nitrate to ammonia with high Faradaic efficiency. chemrxiv.orgnih.gov
The process occurs via a cascade mechanism, where nitrate is stepwise reduced to ammonia through nitrite (B80452) (NO₂⁻) and hydroxylamine (B1172632) (NH₂OH) intermediates. chemrxiv.orgnih.gov This approach represents a promising avenue for nitrate remediation and nutrient recovery. chemrxiv.orgacs.org
Table 2: Performance of a Cr-based Molecular Catalyst in Nitrate Reduction
| Parameter | Value |
|---|---|
| Product | Ammonia (NH₃) |
| Faradaic Efficiency for NH₃ | >90% |
| Rate of NH₃ Production | ~0.36 mmol NH₄⁺ mgcat⁻¹ h⁻¹ |
| Key Intermediates | Nitrite (NO₂⁻), Hydroxylamine (NH₂OH) |
Data from a study on a bioinspired Cr-based molecular catalyst. nih.gov
Catalytic Reduction of Nitrogen Oxides (NOx)
Nitrogen oxides (NOx) are major air pollutants, and their removal is crucial for air quality. mdpi.com Chromium-based catalysts have been investigated for the selective catalytic reduction (SCR) of NOx. In this process, a reducing agent, such as ammonia (NH₃) or methane (B114726) (CH₄), is used to convert NOx into harmless nitrogen gas (N₂).
Chromium oxide (Cr₂O₃), which can be synthesized from the thermal decomposition of chromium(III) nitrate, is a key component in some SCR catalysts. ethz.chresearchgate.net The addition of chromium to other metal oxides, such as manganese oxide, can enhance the catalytic activity and surface area of the catalyst for the low-temperature NH₃-SCR of NOx. acs.org Research has also explored bimetallic catalysts, such as Cr-In/H-SSZ-39, which have shown enhanced performance in the CH₄-SCR of NOx. mdpi.com The presence of chromium in these catalysts can facilitate the oxidation of NO and the activation of the reducing agent, leading to improved NOx conversion. mdpi.com The interaction between chromium and other metal species can create synergistic effects that boost the catalyst's redox properties. mdpi.com
Design and Performance of Chromium-Based Heterogeneous Catalysts
The development of robust and efficient heterogeneous catalysts is a cornerstone of modern chemical industries. Chromium(III) nitrate is a common and cost-effective precursor for creating such catalysts. researchgate.net The performance of these catalysts is intricately linked to their structural and surface properties, which are, in turn, influenced by the synthesis method and the choice of support material. researchgate.nete3s-conferences.org
Development of Nanoparticle and Metal-Organic Framework Catalysts
In recent years, the focus has shifted towards the development of nanostructured catalysts and metal-organic frameworks (MOFs) to enhance catalytic activity and selectivity.
Nanoparticle Catalysts: Chromium oxide nanoparticles (Cr₂O₃ NPs) have garnered significant attention due to their high surface-area-to-volume ratio and unique electronic properties. nanochemres.org These nanoparticles can be synthesized through various methods using chromium(III) nitrate as the starting material. For instance, a solution combustion synthesis method, employing chromium nitrate and glycine, has been used to produce Cr₂O₃ nanoparticles. mdpi.com Another approach involves the thermal treatment of chromium nitrate with a capping agent like poly(vinyl pyrrolidone) to generate Cr₂O₃ nanoparticles. researchgate.net These nanomaterials have shown promise in various catalytic applications, including the epoxidation of norbornene, where Cr₂O₃ nanoparticles prepared via microwave irradiation of chromium(III) nitrate demonstrated higher activity than the bulk material. researchgate.net The electrochemical synthesis of Cr₂O₃ nanoparticles from a chromium nitrate solution has also been reported, highlighting the versatility of this precursor. core.ac.uk
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. chemistryviews.org Chromium-based MOFs, often synthesized from chromium(III) nitrate, are particularly noted for their high stability, large surface area, and tunable porosity, making them excellent candidates for catalysis. chemistryviews.orgbohrium.com A prominent example is MIL-101(Cr), a chromium terephthalate (B1205515) MOF, which is widely studied for its applications in gas storage, separation, and catalysis. bohrium.comresearchgate.net The synthesis of MIL-101(Cr) typically involves the hydrothermal reaction of chromium(III) nitrate and terephthalic acid. mdpi.comnih.gov Researchers have also explored the synthesis of other Cr-based MOFs using different organic linkers, such as 2-aminoterephthalic acid and ethylenediaminetetraacetic acid (EDTA), leading to materials with unique properties and catalytic activities. researchgate.netacs.orgacs.org For instance, a novel Cr-EDTA-MOF synthesized from chromium(III) nitrate and EDTA has shown potential as a catalyst for the esterification of fatty acids to produce biofuel. acs.org The stability of these Cr-MOFs can be exceptional, with some demonstrating resistance to a wide range of pH values. chemistryviews.org
Table 1: Synthesis and Properties of Selected Chromium-Based Nanoparticle and MOF Catalysts
| Catalyst | Precursor | Synthesis Method | Key Properties | Application |
|---|---|---|---|---|
| Cr₂O₃ Nanoparticles | Chromium(III) nitrate nonahydrate | Solution Combustion Synthesis | Nanocrystalline structure | Dehydrofluorination |
| Cr₂O₃ Nanoparticles | Chromium(III) nitrate nonahydrate, Triethanolamine | Microwave Irradiation | Particle size ~25-70 nm | Epoxidation |
| MIL-101(Cr) | Chromium(III) nitrate nonahydrate, Terephthalic acid | Hydrothermal Synthesis | High surface area, large pore size | General Catalysis, Gas Storage |
| Cr-EDTA-MOF | Chromium(III) nitrate nonahydrate, EDTA | Hydrothermal Reaction | BET surface area: 234.55 m²/g | Biofuel Production |
| Amine-functionalized MIL-101(Cr) | Chromium(III) nitrate nonahydrate, 2-aminoterephthalic acid | Hydrothermal Reaction | Sub-20 nm particles, high surface area | CO₂ Uptake |
Impact of Catalyst Support and Surface Functionality
Catalyst Support: The support not only provides mechanical stability but also influences the dispersion, size, and electronic properties of the active chromium species. researchgate.nete3s-conferences.org Common supports for chromium catalysts include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and ceria (CeO₂). e3s-conferences.orgmdpi.comacs.org For instance, chromium oxide supported on silica is the basis for the well-known Phillips catalyst used in ethylene polymerization. researchgate.net The interaction between the chromium species and the support can affect the catalyst's activity and stability. Studies have shown that modifying the support surface, for example with titania (TiO₂), can enhance the dispersion of chromium species and improve catalytic performance in reactions like the oxidative dehydrogenation of ethane. mdpi.comdergipark.org.tr The porous structure of the support is also crucial for mass transfer, with wide mesopores being beneficial for preventing diffusion limitations. mdpi.com The properties of the final catalyst are deeply intertwined with the chemical composition, pore size, and surface area of the support material. researchgate.net
Surface Functionality: The chemical nature of the catalyst's surface plays a pivotal role in its interaction with reactants and, consequently, its catalytic activity. The addition of chromium oxide to a support like alumina leads to surface modification, which can be tailored to customize the catalyst's characteristics. e3s-conferences.org The functional groups present on the surface can significantly influence the adsorption of reactants. For example, the oxidation of activated carbons with nitric acid introduces oxygen-containing surface groups that enhance the material's ability to adsorb Cr(III). researchgate.net In some cases, coordinatively unsaturated metal sites on the surface of MOFs, such as MIL-101(Cr), act as Lewis acid sites, which are crucial for their catalytic activity. mdpi.comnih.gov The functionalization of MOFs by grafting organic ligands can further tailor their surface properties for specific applications. mdpi.com
Table 2: Influence of Support and Surface Functionality on Chromium Catalyst Performance
| Catalyst System | Support/Modification | Effect on Catalyst Properties | Application |
|---|---|---|---|
| Cr/SiO₂ | Silica | Influences dispersion and oxidation state of Cr | Propane Dehydrogenation |
| Cr₂O₃-Al₂O₃ | Alumina | Affects surface area and active site availability | General Catalysis |
| Cr/Ti-MCM-41 | Titanium-modified MCM-41 | Enhances stability and dispersion of Cr species | Isobutane Dehydrogenation |
| Cr-promoted Ceria | Ceria | Forms a composite oxide with active Cr species | CO and Propane Oxidation |
| Au@MIL-101-ED-SA | Ethylenediamine-grafted MIL-101 | Provides sites for gold nanoparticle anchoring | Three-Component Coupling |
Computational Modeling of Catalytic Mechanisms and Reaction Pathways
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the mechanisms of catalytic reactions. acs.orgfigshare.com These theoretical studies complement experimental findings by elucidating reaction pathways, identifying active species, and explaining the origins of selectivity.
For chromium-catalyzed reactions, DFT studies have been instrumental in understanding complex processes like ethylene trimerization. acs.orgfigshare.comacs.org These studies have successfully mapped out the reaction pathways based on the metallacycle mechanism and have shown that for certain chromium-pyrrolyl systems, ethylene trimerization is energetically favored over dimerization or further oligomerization. acs.orgfigshare.comacs.org Computational models have also been used to investigate the role of different spin states of chromium during the catalytic cycle, with findings suggesting that the Cr(I)/Cr(III) redox couple is most likely involved. acs.orgmdpi.com Furthermore, the influence of ligand structure and functionality on the catalytic outcome has been explored through DFT calculations. For example, the hemilabile behavior of a pendant chlorine atom in a pyrrole (B145914) ligand was identified as a key factor for the high selectivity towards 1-hexene (B165129) formation. acs.orgfigshare.com In another study, DFT calculations explained how a change in the position of a methoxy (B1213986) group on a PNP ligand backbone could shift the product distribution from 1-hexene to a mixture of 1-octene (B94956) and 1-hexene. mdpi.com These computational insights are crucial for the rational design of more efficient and selective chromium-based catalysts.
Advanced Materials Science and Engineering Leveraging Chromium Iii Nitrate Precursors
Fabrication of Chromium Oxide-Based Functional Materials
Chromium(III) nitrate (B79036) is a widely used precursor for the synthesis of chromium(III) oxide (Cr₂O₃), a thermally stable material with applications in pigments, ceramics, and catalysis. nanochemres.orgvenicechemicals.com Various synthesis techniques have been developed to produce chromium oxide, often in nanoparticle form, by leveraging chromium(III) nitrate as the starting material. nanochemres.orgintimal.edu.myorientjchem.org These methods include thermal decomposition, sol-gel processes, and electrochemical deposition, which allow for control over the resulting material's properties, such as particle size and morphology. nanochemres.orgintimal.edu.myorientjchem.org
For instance, chromium oxide nanoparticles can be synthesized through the thermal decomposition of a semi-solid precursor prepared from the reaction of chromium(III) nitrate and oxalic acid. nanochemres.org This method is noted for being a relatively simple and low-cost technique. nanochemres.org The sol-gel method is another common approach, where chromium(III) nitrate salt is used as the precursor with a reducing and stabilizing agent like hydrazine (B178648) hydrate (B1144303) to produce pure, spherical Cr₂O₃ nanoparticles. intimal.edu.myresearchgate.net Green synthesis routes have also been explored, using plant extracts with chromium nitrate to produce Cr₂O₃ nanoparticles. tandfonline.com
The following table summarizes various methods for synthesizing chromium oxide nanoparticles using chromium(III) nitrate as a precursor.
| Synthesis Method | Additional Reagents | Key Parameters | Resulting Material Characteristics | Source(s) |
| Thermal Decomposition | Oxalic acid, NaOH | Calcination at 500-600 °C for 3 hours | Pure, single rhombohedral phase Eskolaite (Cr₂O₃) nanoparticles; average crystal size < 100 nm. nanochemres.org | nanochemres.org |
| Sol-Gel | Hydrazine hydrate | Not specified | Pure, spherical Cr₂O₃ nanoparticles with an average size of 67.9 nm. intimal.edu.my | intimal.edu.my |
| Green Synthesis | Simarouba glauca leaf extract | Stirred at 50 °C; dried at 80 °C; calcined at 400 °C for 2 hours | Irregular rod-shaped Eskolaite form of Cr₂O₃ nanoparticles with an average particle size of 85 nm. tandfonline.com | tandfonline.com |
| Electrochemical Deposition | NaHCO₃ solution | 12V power supply, 30 mA current, 3-hour duration | Cr₂O₃ nanoparticles deposited on a platinum electrode. core.ac.uk | core.ac.uk |
Production of Pigments and Coatings
Chromium(III) nitrate plays a significant role in the production of pigments and coatings. echemi.combluestonemc.com It serves as a precursor for chromium oxide (Cr₂O₃), which is widely used as a green pigment in paints, coatings, and ceramics due to its exceptional resistance to heat, light, and chemicals. nanochemres.orgbluestonemc.com The use of chromium nitrate in coatings can also improve the weather resistance and chemical resistance of the final product. echemi.com The compound itself is used in the dyeing industry and in textile printing operations. collegedunia.combluestonemc.comdcceew.gov.au
Manufacturing of Ceramics and Glass Components
In the manufacturing of ceramics and glass, chromium(III) nitrate is utilized to impart specific aesthetic qualities. echemi.com It can give products a unique color and opacity, making it valuable in the production of decorative glassware and artistic tiles. echemi.com Chromium compounds are generally used in ceramics and for coloring glass. dcceew.gov.auoxkem.comresearchgate.net Chromium oxide, derived from precursors like chromium nitrate, is a highly insoluble and thermally stable chromium source suitable for glass, optic, and ceramic applications. venicechemicals.com The use of chromium as a ceramic colorant dates back to the early 19th century. researchgate.net
Development of Corrosion-Resistant Coatings and Surface Modification Technologies
Chromium(III) nitrate is a key component in the development of modern corrosion-resistant coatings and surface treatments, particularly as an alternative to hexavalent chromium compounds. dcceew.gov.auadinternationalbv.comdtic.mil Trivalent chromium-based conversion treatments, which primarily use chromium nitrate, are considered less toxic than their hexavalent counterparts. dtic.mil These coatings are applied to metal surfaces, such as aluminum and zinc, to improve corrosion resistance. adinternationalbv.comdtic.milgoogle.com
The process often involves an acidic aqueous solution of trivalent chromium salts that forms a protective film on the metal substrate. google.com Research has shown that trivalent chromium coatings can offer comparable or, in some conditions, superior corrosion resistance to hexavalent coatings. dtic.mil For example, after thermal shock, the performance of hexavalent coatings was found to diminish more significantly than that of trivalent coatings. dtic.mil However, in standard salt spray tests, hexavalent coatings have sometimes shown better corrosion resistance. dtic.mil The effectiveness of trivalent chromium passivation treatments can be optimized by adjusting the chromium content in the coating. fracturae.com
The table below provides a comparative overview of trivalent and hexavalent chromium coatings.
| Feature | Trivalent Chromium Coatings (from Cr(NO₃)₃) | Hexavalent Chromium Coatings | Source(s) |
| Primary Component | Chromium(III) compounds, often from chromium nitrate. dtic.mil | Hexavalent chromium compounds (e.g., CrO₃). dtic.mil | dtic.mil |
| Toxicity | Not considered carcinogenic. dtic.mil | Known carcinogen, environmental and health concerns. dtic.milgoogle.com | dtic.milgoogle.com |
| Corrosion Resistance | Good corrosion resistance; performance can be better than Cr(VI) after thermal shock. dtic.mil | Excellent corrosion resistance, though can be diminished by thermal shock. dtic.mil | dtic.mil |
| Application | Used for zinc and aluminum passivation. dtic.milgoogle.com | Traditional method for providing corrosion resistance and paint adhesion. google.com | dtic.milgoogle.com |
Synthesis of Novel Inorganic Compounds and Composite Structures
Chromium(III) nitrate is a common starting material in academic and research laboratories for the synthesis of new inorganic compounds, particularly chromium coordination complexes. collegedunia.comwikipedia.orgmschemicals.co.in A well-documented example is the preparation of hexaamminechromium(III) nitrate, Cr(NH₃)₆₃. lasalle.eduacs.orgumb.edu This synthesis is often used in advanced inorganic chemistry courses to demonstrate the use of nonaqueous solvents like liquid ammonia (B1221849). lasalle.eduacs.org The process typically involves the reaction of an anhydrous chromium salt with liquid ammonia, followed by precipitation of the complex as the nitrate salt by adding nitric acid. lasalle.eduumb.edu Beyond discrete coordination complexes, chromium nitrate is also employed in the development of advanced materials to synthesize composites with specialized properties. echemi.com
Applications in Wood Modification and Preservation Chemistry
Chromium(III) nitrate has been investigated and applied in the field of wood modification and preservation as a less toxic alternative to hexavalent chromium compounds like chromic acid. usda.govuni-obuda.hu Treatment of wood with chromium(III) nitrate has been shown to improve several key properties, including weathering resistance, water repellency, and dimensional stability. usda.govnih.gov
The mechanism behind these improvements is believed to involve the fixation of trivalent chromium through coordination with the hydroxyl groups in the wood and the formation of insoluble chromium compounds within the wood structure. usda.gov This process enhances the wood's durability without relying on the oxidation of the wood surface, which is a characteristic of treatment with hexavalent chromium. usda.gov Studies comparing wood treated with chromium(III) nitrate to wood treated with chromic acid have demonstrated similar performance in terms of fixation, erosion resistance, and water-repellent properties. usda.gov This suggests that the protective effects can be achieved while avoiding the higher toxicity associated with hexavalent chromium. usda.govuni-obuda.hu
The following table summarizes the effects of chromium(III) nitrate treatment on wood properties.
| Property | Effect of Chromium(III) Nitrate Treatment | Mechanism | Source(s) |
| Weathering Rate | Reduced erosion rate, comparable to chromic acid treatment. usda.gov | Fixation of chromium and formation of insoluble compounds stabilizes the wood surface. usda.govnih.gov | usda.govnih.gov |
| Water Repellency | Greatly improved water repellency. usda.gov | Coordination of trivalent chromium with wood hydroxyls. usda.gov | usda.gov |
| Dimensional Stability | Improved dimensional stability. usda.gov | Formation of insoluble chromium compounds within the wood structure. usda.gov | usda.gov |
| Fixation | Trivalent chromium from chromium(III) nitrate fixes well to wood, unlike some other trivalent chromium salts. usda.gov | Believed to be through coordination complexes with wood components. usda.gov | usda.gov |
Aqueous Solution Chemistry and Redox Transformations Involving Chromium Iii Nitrate
Solution Behavior and Ionic Speciation in Aqueous Systems
When dissolved in water, chromium(III) nitrate (B79036), an inorganic compound, forms the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. wikipedia.orgchemguide.co.uk This complex ion imparts a characteristic violet color to the solution. The anhydrous form of chromium(III) nitrate is green, while the nonahydrate is a purple crystalline solid. wikipedia.org Both are highly soluble in water. wikipedia.org
The [Cr(H₂O)₆]³⁺ complex is known to be acidic, with solutions typically exhibiting a pH in the range of 2 to 3. chemguide.co.ukyoutube.comlibretexts.org This acidity arises from the hydrolysis of the aqua ligand, where the complex ion donates a proton to a surrounding water molecule, forming a hydronium ion (H₃O⁺) and the [Cr(H₂O)₅(OH)]²⁺ complex. chemguide.co.ukquora.com This process can be represented by the following equilibrium:
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
Further deprotonation can occur, leading to the formation of various hydroxo species, including Cr(OH)₂⁺ and the neutral, sparingly soluble chromium(III) hydroxide (B78521), Cr(OH)₃, which precipitates out of solution as the pH increases. researchgate.net At sufficiently high pH, the precipitate can redissolve to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.orgbrainly.com The speciation of chromium(III) in aqueous solution is highly dependent on pH. researchgate.netmdpi.com Between pH 0 and 4, the dominant species is [Cr(H₂O)₆]³⁺. researchgate.net As the pH rises to between 4 and 6, hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ become more prevalent. researchgate.net Above pH 6, the precipitation of Cr(OH)₃ is favored. researchgate.net
The speciation of chromium(III) can also involve the formation of polynuclear complexes, such as dimers and trimers, particularly at higher concentrations and alkalinities. osti.gov These oligomers are formed through the bridging of chromium centers by hydroxide ions. osti.gov
Table 1: Predominant Chromium(III) Species in Aqueous Solution at Various pH Ranges
| pH Range | Predominant Chromium(III) Species |
| 0 - 4 | [Cr(H₂O)₆]³⁺ |
| 4 - 6 | [Cr(H₂O)₅(OH)]²⁺, [Cr(H₂O)₄(OH)₂]⁺ |
| > 6 | Cr(OH)₃ (precipitate) |
| High Alkalinity | [Cr(OH)₆]³⁻ (soluble) |
Chromium(III)/Chromium(VI) Redox Interconversion Mechanisms
The interconversion between the trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states of chromium is a critical aspect of its aqueous chemistry, with significant environmental implications. The redox potential of the Cr(VI)/Cr(III) couple is highly dependent on pH. researchgate.net
Oxidation Pathways of Cr(III) to Cr(VI) in Acidic Media
The oxidation of Cr(III) to Cr(VI) in acidic media can be achieved using strong oxidizing agents. The standard redox potential for the Cr(VI)/Cr(III) couple is +1.33 V vs. the normal hydrogen electrode (NHE). tandfonline.com
One common method for this oxidation involves the use of hydrogen peroxide in an alkaline solution, followed by acidification. In this process, an excess of sodium hydroxide is first added to a solution of [Cr(H₂O)₆]³⁺ to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.org Warming this solution with hydrogen peroxide results in the oxidation of Cr(III) to Cr(VI), forming the bright yellow chromate(VI) ion (CrO₄²⁻). libretexts.org
Another powerful oxidizing agent capable of converting Cr(III) to Cr(VI) is manganese dioxide (MnO₂). mdpi.comresearchgate.net The reaction between Cr(III) and MnO₂ is thermodynamically favorable in both aerobic and mildly anoxic conditions. researchgate.net Studies have shown that the oxidation of Cr(III) by MnO₂ can occur in aqueous media, although the rate may be slow. researchgate.net The reaction proceeds via a stoichiometric 3:2 molar relationship between MnO₂ and Cr(III), producing dissolved Mn(II) and Cr(VI). mdpi.com
In some cases, the oxidation of Cr(III) can be influenced by the presence of other species in the solution. For example, under boiling conditions in nitric acid, Cr(III) can be oxidized to Cr(VI), a process that appears to be affected by the presence of NOx gas. tandfonline.com The oxidation of Cr(III) by hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals in acidic aqueous solution has also been studied, with the mechanism involving the rapid formation of a precursor complex followed by electron transfer. rsc.org
Reduction Mechanisms of Cr(VI) in Complex Solutions
The reduction of Cr(VI) to Cr(III) is an important process for the detoxification of chromium-containing wastewater. This reduction is favored at lower pH values. mdpi.com Various reducing agents and methods can be employed for this purpose.
In acidic solutions, nitrous acid (HNO₂) or its decomposition products can reduce Cr(VI) to Cr(III). scirp.org The presence of NO₂ in nitric acid solutions provides the necessary electrons for this reduction. scirp.org The reduction rate is influenced by factors such as temperature, NO₂ concentration, ionic strength, and exposure to light. scirp.org
Iron(II) is another effective reducing agent for Cr(VI). The reduction of Cr(VI) by Fe(II) in aerated systems is rapid, with the rate being influenced by pH. pjoes.com At a pH of around 7.2, the reduction is fast, while at a higher pH of 8.8, the process is significantly slower. pjoes.com
Photocatalytic reduction is also a viable method for converting Cr(VI) to Cr(III). mdpi.com This process often involves the use of semiconductor materials as photocatalysts.
Influence of Ionic Strength and Co-existing Species on Redox Equilibrium
The redox equilibrium between Cr(III) and Cr(VI) can be significantly influenced by the ionic strength of the solution and the presence of other ionic species.
The effect of ionic strength on Cr(VI) sorption, a process often coupled with reduction, has been observed to be dependent on the background electrolyte. d-nb.info For instance, in sulfate media, Cr(VI) sorption decreases with increasing ionic strength, while in nitrate media, the effect is less pronounced. d-nb.info At acidic pH, a decrease in ionic strength can lead to a higher fraction of Cr(VI) on surfaces, potentially due to reduced competition from nitrate ions for sorption sites. d-nb.info
Co-existing ions can also play a crucial role. For example, the presence of bromide has been shown to significantly accelerate the oxidation of Cr(III) by chlorine, likely through a catalytic effect where bromide acts as an electron shuttle. nih.gov Conversely, an increase in bicarbonate concentration can enhance the rate of Cr(VI) formation during the oxidation of mixed Cr(III)-Fe(III) hydroxides by chlorine. nih.gov This is thought to be due to the formation of Fe(III)-carbonato surface complexes that slow down competing reactions. nih.gov
The presence of nitrate ions can also impact the reduction of Cr(VI). In systems where magnetite is used as a reducing agent, the presence of nitrate can lead to less Cr(VI) reduction compared to sulfate-containing solutions. d-nb.info This is because the oxidation of Fe(II) in magnetite by nitrate is more thermodynamically favorable, thus reducing the capacity of magnetite to reduce Cr(VI). d-nb.info
Lewis Acidity Characteristics in Solution-Phase Reactions
Chromium(III) compounds, including chromium(III) nitrate, exhibit Lewis acidic properties. wikipedia.orgnoahchemicals.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The trivalent chromium ion (Cr³⁺) in chromium(III) nitrate acts as a Lewis acid. noahchemicals.com
This Lewis acidity is evident in the hydrolysis of the [Cr(H₂O)₆]³⁺ ion, where the highly charged Cr³⁺ cation polarizes the coordinated water molecules, facilitating the donation of a proton and thus acting as a Brønsted-Lowry acid. quora.comstackexchange.com This is a classic example of a metal aqua ion acting as an acid.
The Lewis acidic nature of chromium(III) is also utilized in organic synthesis. Chromium(III) chloride, a related compound, is used as a Lewis acid catalyst in various organic reactions, such as the nitroso Diels-Alder reaction. wikipedia.orgnoahchemicals.com
Furthermore, the Lewis acidity of chromium(III) nitrate has been harnessed in the hydrolysis of cellulose (B213188). mdpi.comncsu.edu In this process, Cr(NO₃)₃ acts as a catalyst, facilitating the breakdown of cellulose into nanocellulose. mdpi.com The Cr³⁺ ion likely coordinates to the oxygen atoms of the glycosidic bonds in cellulose, weakening them and making them more susceptible to hydrolytic cleavage. ncsu.edu
Advanced Analytical Methodologies for Chromium Species Determination
Spectroscopic Characterization Techniques for Structural and Compositional Analysis
Spectroscopic methods are pivotal in elucidating the structural and compositional details of chromium nitrate (B79036). These techniques probe the interaction of electromagnetic radiation with the compound, yielding valuable information about its thermal stability, crystalline nature, and electronic and vibrational properties.
Thermal Analysis (Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition pathway of chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O. Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are employed to monitor the physical and chemical changes that occur as the compound is subjected to a controlled temperature program.
The thermal decomposition of chromium(III) nitrate nonahydrate is a complex, multi-stage process. Initial heating leads to the loss of water molecules (dehydration), followed by the decomposition of the nitrate groups at higher temperatures. The final solid product of this thermal decomposition is chromium(III) oxide (Cr₂O₃). The exact temperatures of these decomposition steps can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., nitrogen, air, or helium).
Studies have shown that the decomposition in a nitrogen atmosphere occurs in distinct steps. The first step, corresponding to the loss of water of hydration, is typically observed in the temperature range of 48°C to 120°C. A subsequent major mass loss occurs between 120°C and 274°C, attributed to the further loss of water and the onset of nitrate decomposition. The final decomposition to chromium(III) oxide is generally complete at temperatures above 450°C. DTA and DSC analyses reveal the endothermic and exothermic nature of these transitions, with the initial dehydration being an endothermic process.
Below is a data table summarizing the typical thermal decomposition stages of chromium(III) nitrate nonahydrate in an inert atmosphere:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 48 - 120 | Variable | Loss of water of hydration |
| 2 | 120 - 274 | Significant | Continued dehydration and onset of nitrate decomposition |
| 3 | > 274 | Significant | Final decomposition to Cr₂O₃ |
Note: The specific temperature ranges and mass loss percentages can vary depending on the experimental conditions.
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases of chromium(III) nitrate and its thermal decomposition products. By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, information about the crystal structure, phase purity, and crystallite size can be obtained.
Chromium(III) nitrate nonahydrate exists as a crystalline solid. During its thermal decomposition, the intermediate products are often found to be amorphous, as indicated by the absence of sharp peaks in their XRD patterns. For instance, the residue obtained after heating to temperatures in the range of 120°C to 274°C typically yields an amorphous XRD pattern.
Upon further heating to higher temperatures, typically above 350°C, the amorphous intermediate crystallizes to form the final product, chromium(III) oxide (Cr₂O₃). The XRD pattern of this final product exhibits sharp, well-defined peaks that can be indexed to the rhombohedral crystal system of Cr₂O₃, also known as Eskolaite. The presence of these characteristic peaks confirms the identity and crystallinity of the final decomposition product.
| Temperature (°C) | Crystalline Phase Identified by XRD |
| Room Temperature | Crystalline Chromium(III) nitrate nonahydrate |
| 200 | Amorphous |
| > 350 | Rhombohedral Cr₂O₃ (Eskolaite) |
UV-Visible and Infrared Spectroscopy for Electronic and Vibrational Information
UV-Visible and Infrared (IR) spectroscopy provide valuable insights into the electronic and vibrational properties of chromium(III) nitrate.
UV-Visible Spectroscopy: In aqueous solutions, chromium(III) nitrate forms the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is responsible for the characteristic violet color of the solution. The UV-Visible spectrum of this complex ion exhibits distinct absorption bands in the visible region, which are due to d-d electronic transitions of the chromium(III) ion in the octahedral ligand field of the water molecules. Typically, two main absorption bands are observed around 420 nm and 580 nm. acs.org A third peak can also be observed in the UV region at approximately 300 nm. acs.org These absorption maxima are characteristic of the electronic transitions from the ground state to excited states of the Cr³⁺ ion.
Infrared (IR) Spectroscopy: The IR spectrum of solid chromium(III) nitrate nonahydrate provides information about the vibrational modes of its constituent groups, namely the nitrate ions (NO₃⁻) and water molecules (H₂O). The spectrum shows characteristic absorption bands corresponding to the vibrations of these groups.
A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules, indicating the presence of water of hydration. The presence of nitrate ions is confirmed by strong absorption bands corresponding to their fundamental vibrational modes. These include antisymmetric stretching, symmetric stretching, and bending vibrations. For instance, a strong band around 1388 cm⁻¹ is characteristic of the antisymmetric stretching vibration of the nitrate group. The IR spectrum can also be used to monitor the thermal decomposition process, as the bands corresponding to water and nitrate will disappear, while new bands characteristic of the resulting chromium oxide will appear at lower wavenumbers.
| Spectral Region | Wavenumber (cm⁻¹) | Assignment |
| UV-Visible | ~300 nm, ~420 nm, ~580 nm | d-d electronic transitions of [Cr(H₂O)₆]³⁺ |
| Infrared | 3200 - 3500 | O-H stretching of water molecules |
| Infrared | ~1634 | H-O-H bending of water molecules |
| Infrared | ~1388 | Antisymmetric stretching of nitrate ions |
| Infrared | ~1052 | Symmetric stretching of nitrate ions |
| Infrared | ~870 | Out-of-plane bending of nitrate ions |
Surface-Enhanced Raman Spectroscopy (SERS) for Speciation Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be utilized for the speciation of chromium, specifically for differentiating between the trivalent (Cr(III)) and the more toxic hexavalent (Cr(VI)) forms in aqueous solutions. While not a direct structural analysis of the solid "Nitric acid, chromium salt," SERS is a powerful tool for studying the behavior of the Cr(III) ion in solution, which is directly relevant to the compound.
The SERS technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. For the analysis of Cr(III), the SERS signal is found to be most prominent at a pH of 5.5. nih.govresearchgate.net The SERS spectrum of Cr(III) in water exhibits a characteristic prominent feature around 600 cm⁻¹. acs.org The intensity of this SERS signal shows a dependency on the concentration of Cr(III) and follows a Langmuir sorption isotherm model, which describes the adsorption of molecules onto a solid surface. acs.orgnih.gov
To further enhance the sensitivity and selectivity of Cr(III) detection, chelating agents such as citrate or ethylenediaminetetraacetic acid (EDTA) can be employed. These agents form complexes with Cr(III) ions, and the resulting complex can be more effectively detected by SERS. For instance, the Cr(III)-EDTA complex exhibits a characteristic Raman band at approximately 563-570 cm⁻¹, which is attributed to the metal-nitrogen stretching vibration. nih.gov This approach allows for the highly sensitive and selective detection of Cr(III) ions in aqueous environments.
Chromatographic Separation and Hyphenated Techniques
Chromatographic techniques are essential for the separation of different chemical species from a mixture. In the context of chromium analysis, these methods are particularly important for the speciation of chromium, i.e., the separation of Cr(III) from Cr(VI).
High-Performance Liquid Chromatography (HPLC) for Chromium Species Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For chromium analysis, HPLC is a key method for the speciation of Cr(III) and Cr(VI). The separation is typically achieved by using an ion-exchange column.
In a common HPLC method for chromium speciation, a solution containing both Cr(III) and Cr(VI) is injected into the HPLC system. The separation occurs on an anion-exchange column. Cr(VI), which exists as an anion (e.g., CrO₄²⁻), is retained on the column, while the cationic Cr(III) species are not retained and elute first. By using a suitable mobile phase, the retained Cr(VI) can then be eluted from the column. The separated chromium species can then be detected by a variety of detectors, such as a UV-Vis detector or, for higher sensitivity and selectivity, an inductively coupled plasma mass spectrometer (ICP-MS) in a hyphenated setup (HPLC-ICP-MS). This hyphenated technique combines the separation power of HPLC with the sensitive and element-specific detection of ICP-MS, allowing for very low detection limits for both chromium species.
Integration of Molecular and Elemental Detectors (HPLC-DAD/ICP-MS)
The hyphenation of High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) represents a powerful analytical approach for chromium speciation. nih.govmdpi.comnih.gov This integrated system allows for the simultaneous acquisition of both molecular and elemental information from a single sample injection, providing a more comprehensive understanding of the chromium species present. nih.govmdpi.comnih.gov
The principle of this technique lies in the separation of different chromium species by HPLC, followed by their detection using two distinct detectors. The DAD provides information on the molecular absorption of the separated species, which can aid in the identification and quantification of compounds that absorb ultraviolet or visible light. Concurrently, the ICP-MS offers highly sensitive and element-specific detection, allowing for the precise quantification of the total chromium content in each separated fraction. nih.gov
A key aspect of this methodology, particularly for the analysis of different chromium oxidation states, is the use of a complexing agent. For instance, to facilitate the separation and detection of trivalent chromium (Cr(III)), it is often complexed with ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, [Cr(III)-EDTA]⁻. nih.govmetrohm.com This complex can then be chromatographically separated from other species, such as hexavalent chromium (Cr(VI)), which typically exists as an anion (e.g., CrO₄²⁻). nih.gov
Research has demonstrated the successful application of HPLC-DAD/ICP-MS for chromium speciation in various matrices, including environmental and biological samples. nih.govmdpi.comnih.gov The method offers significant advantages, such as high sensitivity, specificity, and the ability to analyze complex matrices. nih.gov The simultaneous detection provides a robust analytical tool for studying the behavior and transformation of chromium species.
Table 1: Instrumental Parameters for HPLC-DAD/ICP-MS Chromium Speciation
| Parameter | HPLC-DAD | ICP-MS |
| Column | Anion exchange column | - |
| Mobile Phase | Ammonium (B1175870) nitrate buffer or similar | - |
| Flow Rate | Typically 0.5 - 1.5 mL/min | - |
| Wavelength (DAD) | ~371 nm for Cr(VI), ~550 nm for [Cr(III)-EDTA]⁻ nih.gov | - |
| Isotope Monitored | - | ⁵²Cr and/or ⁵³Cr nih.govmetrohm.com |
| Detector | Diode-Array Detector | Mass Spectrometer |
This table presents typical parameters; actual conditions may vary based on the specific application and instrumentation.
Electrochemical and Volumetric Analytical Methods
Electrochemical and volumetric methods offer alternative and often more classical approaches for the quantification of the constituent ions of this compound. These techniques are valued for their accuracy, reliability, and often lower instrumentation cost compared to hyphenated mass spectrometry techniques.
Ion-Selective Electrodes for Nitrate Quantification
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. encyclopedia.pub For the determination of the nitrate component in "this compound," a nitrate-selective electrode can be employed. These electrodes are a rapid, simple, and cost-effective means for nitrate analysis. scispace.com
The core of a nitrate ISE is a membrane that is permeable only to nitrate ions. This membrane typically contains an ionophore, a molecule that selectively binds to nitrate ions, embedded in a polymeric matrix like PVC. scispace.com When the electrode is immersed in a sample solution containing nitrate ions, a potential difference develops across the membrane, which is proportional to the logarithm of the nitrate ion activity in the sample. This potential is measured against a stable reference electrode.
The performance of a nitrate ISE is characterized by its linear range, slope (ideally close to the Nernstian value of -59.16 mV per decade change in activity at 25°C for a singly charged anion), and selectivity over other potentially interfering ions. encyclopedia.pub
Table 2: Performance Characteristics of a Typical Nitrate Ion-Selective Electrode
| Characteristic | Typical Value |
| Linear Range | 10⁻⁶ to 10⁻¹ M |
| Slope | -55 to -60 mV/decade |
| pH Range | 2.5 to 11 metrohm.com |
| Response Time | < 30 seconds |
Data is illustrative and can vary depending on the specific electrode design and manufacturer.
To ensure accurate measurements, it is crucial to consider potential interferences from other anions, such as chloride and bromide, and to maintain a suitable pH range for the sample solution. metrohm.com
Volumetric Techniques for Chromium Determination
Volumetric analysis, or titration, is a classical and widely used method for the determination of chromium content. nmfrc.org These methods are based on the reaction of chromium in a specific oxidation state with a standard solution of a titrant.
One of the most common volumetric methods for chromium involves a redox titration. If the chromium is present as Cr(VI) (chromate or dichromate), it can be titrated with a standard reducing agent. A widely used titrant is a standardized solution of ferrous ammonium sulfate (B86663). nmfrc.orgrsc.orgdtic.mil The endpoint of the titration can be detected using a redox indicator, such as ferroin or N-phenylanthranilic acid, which changes color upon a sharp change in the solution's redox potential. nmfrc.orgrsc.org
Alternatively, an iodometric titration can be performed. In this method, an excess of potassium iodide is added to an acidified solution containing Cr(VI). The Cr(VI) oxidizes the iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator. nmfrc.orgchemicalforums.com
If the chromium is initially in the Cr(III) state, it must first be oxidized to Cr(VI) before titration. This oxidation can be achieved using an oxidizing agent such as ammonium persulfate in the presence of a silver catalyst, or by boiling with an alkaline hydrogen peroxide solution. xylemanalytics.comjmscience.com After oxidation, the resulting Cr(VI) can be determined by one of the titration methods described above. By determining the total chromium after oxidation and the initial Cr(VI) content separately, the amount of Cr(III) can be calculated by difference. dtic.milxylemanalytics.com
Table 3: Common Volumetric Methods for Chromium Determination
| Method | Titrant | Indicator | Principle |
| Ferrous Ammonium Sulfate Titration | Ferrous Ammonium Sulfate | Ferroin, N-phenylanthranilic acid | Reduction of Cr(VI) by Fe(II) |
| Iodometric Titration | Sodium Thiosulfate | Starch | Oxidation of I⁻ by Cr(VI) and subsequent titration of I₂ with S₂O₃²⁻ |
These volumetric techniques, when performed carefully, provide highly accurate and precise results for the determination of chromium in various samples.
Environmental Chemistry and Geochemical Considerations of Chromium Iii Nitrate
Environmental Mobility and Distribution Pathways in Natural Systems
The environmental behavior of chromium(III) nitrate (B79036) is intrinsically linked to the chemical properties of its constituent ions: the chromium(III) cation (Cr(III)) and the nitrate anion (NO₃⁻). The high solubility of chromium(III) nitrate in water dictates its initial mobility in various environmental compartments. env.go.jpdcceew.gov.au
Once introduced into the soil environment, chromium(III) nitrate dissolves in soil water, releasing Cr(III) and nitrate ions. The subsequent fate of these ions is governed by a complex interplay of physical and chemical processes.
The mobility of Cr(III) in soil is generally low. researchgate.net It has a strong tendency to adsorb to soil particles, particularly clay minerals, organic matter, and iron and manganese oxides. researchgate.netcdc.gov This adsorption significantly retards its movement through the soil profile. The pH of the soil is a critical factor; lower pH levels can increase the solubility and mobility of Cr(III) by promoting the formation of soluble complexes with organic matter. cdc.gov Conversely, at higher pH values, Cr(III) tends to precipitate as insoluble hydroxides, such as Cr(OH)₃, further limiting its transport. uniwa.gr
Several factors influence the leaching of chromium and nitrate from soils:
Soil Type: Soils with higher clay and organic matter content have a greater capacity to adsorb Cr(III), reducing its leaching potential. Sandy soils, with lower adsorptive capacity, may allow for greater movement of Cr(III).
Rainfall and Irrigation: The amount and intensity of rainfall or irrigation directly impact the volume of water moving through the soil profile, which is the primary driver for the transport of dissolved nitrate and, to a lesser extent, mobile chromium species. plos.org
Table 1: Factors Influencing Soil Leaching of Chromium(III) and Nitrate
| Factor | Influence on Cr(III) Leaching | Influence on Nitrate Leaching |
| Soil pH | Lower pH can increase mobility. cdc.gov | Generally high mobility across a range of soil pH. |
| Soil Texture | Higher clay content decreases mobility due to adsorption. cdc.gov | High mobility in most soil textures, particularly sandy soils. |
| Organic Matter | High organic matter can both form soluble complexes and adsorb Cr(III), having a dual effect. cdc.gov | High mobility, not significantly affected by organic matter content. |
| Precipitation | Increased precipitation can enhance leaching if Cr(III) is in a mobile form. plos.org | Directly increases leaching potential. plos.org |
While chromium(III) nitrate itself is not volatile, chromium can be released into the atmosphere from various industrial processes, often in particulate form. dcceew.gov.aumst.dk These chromium-containing particles can be transported over long distances by wind currents. ca.gov The particle size is a key determinant of its atmospheric residence time; smaller particles can remain airborne for extended periods. ca.gov
The primary mechanisms for the removal of atmospheric chromium are wet and dry deposition. dcceew.gov.auca.gov
Wet Deposition: Chromium particles are scavenged from the atmosphere by precipitation (rain, snow, fog). This is considered the most significant removal pathway. ca.gov
Dry Deposition: In the absence of precipitation, chromium particles can settle out of the atmosphere under the influence of gravity.
Once deposited onto land or water surfaces, the chromium can enter soil and aquatic ecosystems. dcceew.gov.aumst.dk The nitrate component of atmospheric deposition, originating from various sources including industrial emissions and agricultural activities, can also contribute to the nitrogen load in these environments. crdeepjournal.orgnih.gov
Biogeochemical Cycling and Transformation of Chromium in Aquatic Environments
In aquatic systems, the speciation and transformation of chromium are central to its environmental fate. cdnsciencepub.com Chromium primarily exists in two oxidation states: Cr(III) and hexavalent chromium (Cr(VI)). cdnsciencepub.com While chromium(III) nitrate introduces chromium in the trivalent state, this can be subject to various transformations.
Cr(III) in aquatic environments tends to be particle-reactive, meaning it readily adsorbs onto suspended solids and sediments. cdnsciencepub.comnerc.ac.uk This process effectively removes Cr(III) from the water column and leads to its accumulation in the sediment. cdnsciencepub.com The formation of insoluble chromium(III) hydroxides also contributes to its removal from the dissolved phase. uniwa.gr
However, under certain conditions, Cr(III) can be oxidized to the more mobile and toxic Cr(VI) form. wikipedia.org This oxidation can be mediated by manganese oxides present in sediments and water. wikipedia.org Conversely, Cr(VI) can be reduced back to Cr(III) by various substances, including iron(II) ions, sulfides, and natural organic matter. cdnsciencepub.com This redox cycling between Cr(III) and Cr(VI) is a key feature of the biogeochemical behavior of chromium in aquatic environments. cdnsciencepub.com
The nitrate component of chromium(III) nitrate, being highly soluble and mobile, can contribute to nutrient enrichment (eutrophication) in aquatic ecosystems, potentially leading to algal blooms and subsequent oxygen depletion in the water body. nih.gov
Table 2: Key Processes in the Aquatic Biogeochemical Cycle of Chromium
| Process | Description | Relevance to Chromium(III) Nitrate |
| Adsorption/Precipitation | Cr(III) binds to particles and forms insoluble hydroxides, removing it from the water column. uniwa.grcdnsciencepub.com | Primary fate of the chromium component. |
| Oxidation | Cr(III) can be converted to the more mobile Cr(VI) by manganese oxides. wikipedia.org | A potential transformation pathway for the chromium component. |
| Reduction | Cr(VI) can be reduced back to Cr(III) by various reducing agents. cdnsciencepub.com | Can reverse the oxidation process. |
| Nutrient Cycling | The nitrate component contributes to the nitrogen load in the water. nih.gov | Can lead to eutrophication. |
Role in Perturbations of the Nitrogen Cycle and Remediation Strategies
The introduction of chromium(III) nitrate into the environment can perturb the natural nitrogen cycle. The nitrate anion is a key component of this cycle, and its addition can lead to several environmental issues, including:
Groundwater Contamination: Due to its high mobility, nitrate can leach from the soil into groundwater, posing a risk to drinking water quality. plos.orgwur.nl
Eutrophication: The transport of excess nitrate to surface waters can stimulate excessive algal growth, leading to a cascade of negative ecological effects. crdeepjournal.org
Chromium itself can also impact microbial processes within the nitrogen cycle. Studies have shown that chromium can inhibit nitrification, the microbial conversion of ammonium (B1175870) to nitrate. researchgate.net This inhibition can alter the forms and availability of nitrogen in the environment. researchgate.net
Given the potential environmental impacts of chromium contamination, various remediation strategies have been developed. These can be broadly categorized as follows:
In-situ Remediation: This involves treating the contaminated soil or groundwater in place. One common approach for chromium is chemical reduction, where reducing agents like ferrous sulfate (B86663) or zero-valent iron are used to convert mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III). acs.orgtandfonline.com The resulting Cr(III) can then be immobilized through precipitation or adsorption. acs.org
Ex-situ Remediation: This involves excavating the contaminated soil or pumping the contaminated groundwater for treatment.
Bioremediation: This approach utilizes microorganisms or plants to remove, degrade, or stabilize contaminants. researchgate.net Some bacteria and fungi have been shown to be effective in the remediation of chromium-contaminated sites. frontiersin.org Phytoremediation, the use of plants to clean up contaminated environments, is another promising technique. frontiersin.org
Table 3: Remediation Strategies for Chromium Contamination
| Strategy | Description | Examples |
| Chemical Reduction | Conversion of Cr(VI) to Cr(III) using reducing agents. acs.orgtandfonline.com | Ferrous sulfate, zero-valent iron. acs.orgtandfonline.com |
| Immobilization | Reducing the mobility of chromium by promoting its precipitation or adsorption. acs.org | Addition of materials that increase soil pH or adsorptive capacity. |
| Bioremediation | Use of microorganisms to transform or remove chromium. researchgate.netfrontiersin.org | Bacterial or fungal treatment of contaminated soil or water. frontiersin.org |
| Phytoremediation | Use of plants to accumulate or stabilize chromium. frontiersin.org | Planting specific chromium-tolerant plant species in contaminated areas. |
Future Research Directions and Emerging Applications in Chromium Iii Nitrate Chemistry
Exploration of Novel Catalytic Pathways and System Design
The role of chromium(III) nitrate (B79036) in catalysis is expanding beyond its use as a simple precursor for chromium oxide catalysts. dcceew.gov.auwikipedia.org Current research is focused on designing sophisticated catalytic systems and exploring new reaction pathways where chromium(III) nitrate is a key component.
One promising area is in organic synthesis. Studies have demonstrated that chromium(III) nitrate nonahydrate can act as an efficient, eco-friendly, and economical catalyst for multicomponent reactions, such as the Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones. ijnrd.orgresearchgate.net This approach offers advantages like solvent-free conditions, high yields, and short reaction times, aligning with the principles of green chemistry. ijnrd.org
Future research is directed towards designing chromium-based polymeric catalysts for specific applications. For instance, chromium-based polymers and their composites with oxidized carbon nanotubes have been synthesized for the selective electrocatalytic production of hydrogen peroxide. mdpi.com The design focuses on maximizing Cr-O active sites, which are crucial for the catalytic activity. mdpi.com The performance of such systems can be tuned by altering organic ligands, demonstrating a pathway to rationally designed catalysts. mdpi.com
Another emerging application is in environmental remediation. Bio-inspired chromium-based molecular catalysts are being developed for the selective electrochemical reduction of aqueous nitrate (NO₃⁻) to ammonia (B1221849) (NH₃), a valuable product. chemrxiv.org This process occurs via a cascade mechanism and represents a significant advancement in using molecular catalysts for nutrient recovery from wastewater. chemrxiv.org Additionally, research into chromium(III) photocatalysis is revealing new possibilities for bond formation through photoredox transformations, traditionally dominated by expensive noble metals like ruthenium and iridium. uga.edu
Table 1: Comparison of Catalytic Systems Utilizing Chromium(III) Nitrate
| Catalytic Application | Catalyst System Description | Key Research Findings/Future Direction | Reference |
|---|---|---|---|
| Organic Synthesis (Biginelli Reaction) | Cr(NO₃)₃·9H₂O as a heterogeneous catalyst under solvent-free conditions. | Demonstrates high efficiency, low cost, and environmental friendliness. Future work involves expanding the scope to other multicomponent reactions. | ijnrd.orgresearchgate.net |
| Electrocatalysis (H₂O₂ Production) | Chromium-based polymers (Cr-Ps) and composites with oxidized carbon nanotubes (O-CNTs). | The ratio of C-O and Cr-O bonds influences catalytic activity. The design can be optimized by changing ligands to enhance selectivity. | mdpi.com |
| Environmental Catalysis (Nitrate Reduction) | Electropolymerized chromium molecular catalyst. | Selectively reduces aqueous nitrate to ammonia with high efficiency, offering a path for nutrient recovery from wastewater. | chemrxiv.org |
| Photocatalysis | Chromium(III) complexes such as Cr(Ph₂phen)₃₃. | Capable of various cycloaddition reactions, presenting a cheaper alternative to noble metal photocatalysts. | uga.edu |
Development of Advanced Materials with Tunable Properties and Enhanced Performance
Chromium(III) nitrate is a key precursor for synthesizing a variety of advanced materials, particularly chromium(III) oxide (Cr₂O₃). Research is moving beyond simple nanoparticle synthesis towards creating complex, architectured materials with precisely controlled properties for specialized applications.
The thermal decomposition of chromium(III) nitrate is a common method to produce Cr₂O₃ nanoparticles. Future work focuses on controlling the morphology and size of these nanoparticles for use in pigments, advanced ceramics, and catalysis. researchgate.net Template-assisted synthesis is an emerging technique where a nanostructured scaffold guides the formation of ordered chromium oxide structures, such as hollow fibers or porous matrices, from the chromium(III) nitrate precursor. mdpi.com This allows for the creation of materials with unique textural properties and high specific surface areas. mdpi.com
A significant research direction is the development of chromium oxide-based materials with tunable electronic and magnetic properties. asu.edu Studies on chromium oxide clusters have shown that their electrical conductance can be finely controlled by altering the oxidation state (the number of oxygen atoms), allowing for a transition between insulating and metallic behavior. asu.edu This opens the door for designing molecular-sized electronic components and spintronic devices. asu.edu
Furthermore, olated chromium(III) nitrate complexes are being investigated for use as coupling agents in reinforced thermoplastic composites and as mold release agents. google.com The ability to form these complexes by reacting chromium(III) nitrate in specific organic solvents allows for the creation of tailored interfacial materials that enhance the performance of composites. google.com
Table 2: Advanced Materials Derived from Chromium(III) Nitrate
| Material Type | Synthesis Method from Cr(NO₃)₃ | Key Properties & Emerging Applications | Reference |
|---|---|---|---|
| Chromium(III) Oxide (Cr₂O₃) Nanoparticles | Thermal decomposition of the nitrate salt, often with a capping agent. | Tunable band structure, high thermal stability, corrosion resistance. Applications in pigments, catalysis, and antibacterial coatings. | researchgate.net |
| Architectured Cr₂O₃ Ceramics (e.g., hollow fibers) | Template-assisted synthesis using carbon templates. | Complex macroscale architecture with nanostructured features, high surface area. Potential use in energetic composites (thermites). | mdpi.com |
| Chromium Oxide Clusters | Laser ablation techniques on chromium targets in the presence of oxygen. | Tunable electronic and magnetic properties (half-metallicity). Applications in molecular electronics and data storage. | asu.edu |
| Olated Chromium(III) Nitrate Complexes | Reaction of Cr(NO₃)₃ in specific alcohols (e.g., isopropanol). | Forms stable complexes. Used as coupling agents for reinforced thermoplastics and as mold release agents. | google.com |
Refinement of Computational Models for Predictive Chemistry and Material Design
Computational modeling is becoming an indispensable tool for understanding and predicting the complex chemical behavior of chromium(III) nitrate and its derivatives. Future research will increasingly rely on refining these models to accelerate the design of new catalysts and materials.
One area of focus is modeling the thermal decomposition of chromium(III) nitrate nonahydrate. This is a complex, multi-step process involving dehydration, condensation, and the formation of various intermediate compounds before the final chromium(III) oxide product is formed. researchgate.net Computerized modeling helps to approximate the structures of these amorphous intermediates and interpret experimental data from thermal analysis, providing a clearer picture of the reaction mechanism. researchgate.net
Computational frameworks are also being applied to understand chromium's role in biological and environmental systems. For example, models are used to analyze the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful chromium(III) state by microbial enzymes. researchgate.net In geochemistry, the Stockholm Humic Model (SHM) has been used to describe the complexation of chromium(III) with natural organic matter, which is crucial for predicting its speciation and mobility in soil and water. nih.gov
For material and catalyst design, Density Functional Theory (DFT) calculations are being employed to screen for new materials. data.gov For instance, DFT has been used to search for bimetallic catalysts for aqueous nitrate removal, a field where chromium-based catalysts are showing promise. chemrxiv.orgdata.gov These predictive models can guide experimental efforts by identifying promising candidates, saving significant time and resources.
Integration of Advanced Analytical Techniques for In-Situ and Real-Time Studies
A deeper understanding of the reaction mechanisms involving chromium(III) nitrate requires advanced analytical techniques capable of probing chemical transformations as they happen. The integration of in-situ and real-time monitoring is a key future research direction.
Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and high-temperature X-ray Diffraction (XRD) have been crucial in studying the stepwise thermal decomposition of chromium(III) nitrate. researchgate.net When coupled with methods like infrared spectroscopy to analyze evolved gases, a detailed mechanistic picture can be constructed. researchgate.net
For studying the structure of chromium complexes in different environments, X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool. It has been used to investigate the coordination chemistry of chromium(III) complexes with natural organic matter, revealing whether monomeric or polynuclear complexes are formed under different pH conditions. nih.gov
Future research will likely involve applying these techniques under dynamic reaction conditions. For example, in-situ EXAFS or Raman spectroscopy could be used to monitor the changes in the coordination sphere of chromium during a catalytic cycle. Real-time monitoring of electrocatalytic processes on chromium-based materials can provide insights into reaction intermediates and help elucidate the mechanisms of reactions like nitrate reduction or oxygen reduction. mdpi.comchemrxiv.org These advanced analytical studies will provide the fundamental data needed to validate and refine the computational models discussed in the previous section.
Sustainable Chemical Processes and Circular Economy Initiatives Utilizing Chromium(III) Nitrate
The principles of sustainability and the circular economy are increasingly influencing research involving chromium compounds. Future directions aim to utilize chromium(III) nitrate in greener processes and develop strategies to recycle and reuse chromium, minimizing environmental impact.
As mentioned, the use of chromium(III) nitrate as a catalyst in solvent-free, multicomponent organic syntheses is a prime example of a sustainable chemical process. ijnrd.orgresearchgate.net These methods reduce waste and energy consumption compared to traditional synthetic routes. Research in this area is expanding to find new "green" catalytic applications for chromium(III) nitrate.
Furthermore, chromium is considered a critical mineral in many high-technology applications. thechemicalengineer.com A circular economy approach advocates for the recovery and recycling of chromium from end-of-life products, such as electronics and alloys, to reduce reliance on virgin resource extraction. thechemicalengineer.com While chromium(III) nitrate itself may not be directly recovered, it can be synthesized from recycled chromium sources and then used to manufacture new catalysts or materials, thus closing the loop. google.com Sustainable remediation strategies, such as using natural zeolites to adsorb chromium from industrial effluents, are also being developed to clean up contamination and potentially recover the chromium for reuse. mdpi.com
Q & A
Q. How can researchers determine the optimal nitric acid concentration for chromium salt synthesis in colloidal systems?
- Methodology : Use rheological and spectroscopic analyses to monitor colloidal stability during chromium salt synthesis. For example, nitric acid peptization (e.g., in cerium-modified AlO(OH) colloids) can be evaluated by comparing zeta potential and viscosity changes before/after chromium salt introduction. Controlled experiments should vary nitric acid concentrations (5–20% v/v) and measure aggregation kinetics .
- Key Variables : pH, ionic strength, and temperature. Include controls with non-nitric acid peptizing agents (e.g., HCl) to isolate nitric acid’s effects .
Q. What standardized protocols exist for quantifying chromium (VI) removal efficiency using nitric acid-treated biosorbents?
- Methodology : Follow batch adsorption experiments with variables such as biosorbent dosage (0.5–5 g/L), contact time (30–240 min), and initial chromium concentration (10–100 mg/L). Use atomic absorption spectroscopy (AAS) or ICP-MS for quantification.
- Data Analysis : Compare percentage removal and biosorption capacity across acid treatments (nitric vs. sulfuric/hydrochloric) using ANOVA to identify statistically significant differences (p < 0.05) .
Q. How does nitric acid pretreatment affect the surface morphology of biosorbents for chromium adsorption?
- Methodology : Characterize biosorbents pre- and post-treatment using SEM-EDS and BET surface area analysis. Nitric acid’s oxidizing properties often increase porosity and expose functional groups (e.g., -COOH, -OH), enhancing chromium binding. Validate with FTIR to track functional group changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromium removal efficiency between nitric acid-treated and untreated biosorbents?
- Contradiction Analysis : Conflicting results may arise from variations in particle size (e.g., <50 µm vs. >150 µm) or competing ion effects. Use multivariate Doehlert experimental designs to test interactions between nitric acid concentration, pH, and particle size .
- Case Study : A 2023 study found nitric acid-treated biosorbents outperformed untreated ones at pH 3.5 but underperformed at pH 5.0 due to protonation state changes in surface groups. Replicate experiments with controlled pH buffers .
Q. What advanced statistical methods are suitable for optimizing chromium salt synthesis parameters?
- Methodology : Apply response surface methodology (RSM) or Doehlert matrix designs to model interactions between nitric acid volume, reaction temperature, and chromium salt yield. For example, Figure 6 in Doehlert designs shows nonlinear relationships between nitric acid concentration and pH, requiring quadratic models for accurate prediction .
- Validation : Confirm optimized parameters with triplicate trials and cross-validate using independent datasets.
Q. How do nitric acid’s photochemical properties influence chromium salt stability in long-term experiments?
- Experimental Design : Expose chromium-nitric acid solutions to UV-Vis light (200–800 nm) and monitor decomposition via UV-Vis spectroscopy. Track nitrate-to-nitrite reduction (λmax = 540 nm) and chromium oxidation state shifts using XPS .
- Mitigation Strategies : Use amber glassware or light-blocking additives (e.g., TiO2 coatings) to minimize photodecomposition .
Methodological Frameworks
Q. What safety and reproducibility guidelines should govern nitric acid-chromium salt experiments?
- Safety Protocols : Follow OSHA/NIOSH guidelines for nitric acid handling (e.g., fume hoods, PPE). For chromium salts, adhere to EPA limits (≤0.1 mg/L Cr(VI) in waste streams).
- Reproducibility : Document nitric acid lot numbers, purity grades (e.g., ACS reagent vs. technical), and storage conditions (light/temperature), as these affect reactivity .
Q. How can researchers validate chromium speciation data in nitric acid matrices?
- Analytical Techniques : Combine XANES for oxidation state analysis with ion chromatography to distinguish Cr(III)/Cr(VI). Account for nitric acid’s interference by spiking recovery standards (e.g., NIST SRM 1640a) .
Data Interpretation and Reporting
Q. What criteria should be used to assess the validity of chromium-nitric acid reaction mechanisms proposed in literature?
Q. How should contradictory findings in nitric acid’s role as an oxidizing agent versus a pH adjuster be addressed?
- Hypothesis Testing : Design experiments isolating nitric acid’s roles: (1) use non-oxidizing acids (e.g., HClO4) at equivalent pH, and (2) compare redox potentials via cyclic voltammetry. Publish negative results to clarify context-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
